![molecular formula C38H33NO4S B1341370 Fmoc-N-[2-(tritylmercapto)ethyl]-glycine CAS No. 882847-27-0](/img/structure/B1341370.png)

Fmoc-N-[2-(tritylmercapto)ethyl]-glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

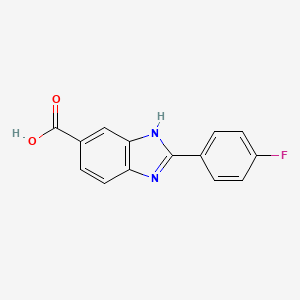

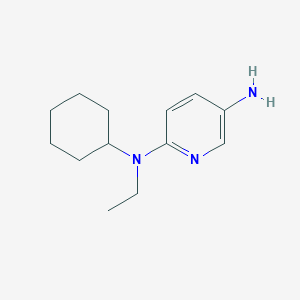

“Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

This compound is synthesized as an Fmoc protected glycine derivative . The Fmoc group is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis .Molecular Structure Analysis

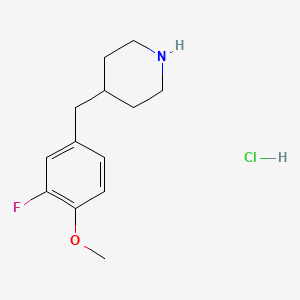

The molecular formula of “Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is C38H33NO4S . Its molecular weight is 599.74 .Chemical Reactions Analysis

The Fmoc group in “Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

“Fmoc-N-[2-(tritylmercapto)ethyl]-glycine” is a white powder . It has a melting point range of 156-163°C . It should be stored at 0-8°C .Scientific Research Applications

Peptide Nucleic Acid (PNA) Synthesis

A significant application of Fmoc-N-[2-(tritylmercapto)ethyl]-glycine derivatives is in the synthesis of PNA oligomers. A practical synthesis approach for benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine has been described, which facilitates the synthesis of PNA monomers. These esters, used in the synthesis of peptide nucleic acid monomers possessing bis-N-Boc-protected nucleobase moieties, offer a viable alternative to the widely used Fmoc/Bhoc-protected PNA monomers in Fmoc-mediated solid-phase peptide synthesis for creating mixed sequence 10-mer PNA oligomers (Wojciechowski & Hudson, 2008).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. A novel glycine derivative, synthesized and investigated as a corrosion inhibitor for N80 carbon steel in a 3.5% sodium chloride solution, demonstrated mixed-type inhibitor properties. The study highlighted the potential of such derivatives in protecting metal surfaces from corrosion, contributing to the development of more effective corrosion inhibitors (Li Chen, 2018).

Biomedical Applications

In biomedical research, Fmoc-N-[2-(tritylmercapto)ethyl]-glycine derivatives have been explored for their potential in creating hydrogels and scaffolds for tissue engineering. For instance, short aromatic peptide derivatives, including Fmoc-modified amino acids, can self-assemble into extracellular matrix-like hydrogels. These materials have been studied for their ability to support cell growth, offering promising avenues for the development of implantable drug delivery systems and scaffolds for tissue regeneration (Liang Liang et al., 2010). Additionally, the self-assembly of Fmoc-diphenylalanine and Fmoc-arginine-glycine-aspartate peptides into a nanofibrous network has been shown to provide a conducive environment for the proliferation and differentiation of mesenchymal stem cells, highlighting its potential in musculoskeletal tissue engineering (Yung-Li Wang et al., 2017).

Mechanism of Action

properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-tritylsulfanylethyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c40-36(41)26-39(37(42)43-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-25-44-38(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,35H,24-27H2,(H,40,41) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSOKTVPMWHIDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN(CC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589223 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882847-27-0 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[2-[(triphenylmethyl)thio]ethyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)